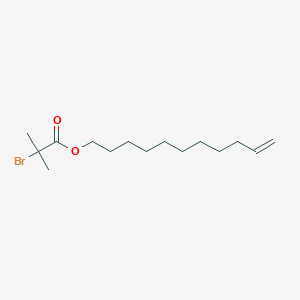![molecular formula C34H43O10PS3 B1604275 Dicyclohexyl-{2-sulfo-9-[3-(4-sulfo-phenyl)propyl]-9-fluorenyl}phosphonium-hydrogensulfate CAS No. 1039775-34-2](/img/structure/B1604275.png)
Dicyclohexyl-{2-sulfo-9-[3-(4-sulfo-phenyl)propyl]-9-fluorenyl}phosphonium-hydrogensulfate
Overview
Description
“Dicyclohexyl-{2-sulfo-9-[3-(4-sulfo-phenyl)propyl]-9-fluorenyl}phosphonium-hydrogensulfate” is a chemical compound with the empirical formula C34H43O10PS3 . It is also known as cataCXium® FSulf . It is typically sold in powder form and is used as a catalyst in various types of chemical reactions .
Molecular Structure Analysis
The compound’s molecular structure can be represented by the SMILES string: OS([O-])(=O)=O.OS(=O)(=O)c1ccc(CCCC4(PH+C3CCCCC3)c5ccccc5-c6ccc(cc46)S(O)(=O)=O)cc1 . This string represents the connectivity and orientation of the atoms in the molecule .Chemical Reactions Analysis
This compound is suitable for various types of chemical reactions, including Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, Suzuki-Miyaura Coupling, and Asymmetric synthesis .Physical And Chemical Properties Analysis
The compound has a molecular weight of 738.87 g/mol . Unfortunately, other physical and chemical properties like density, boiling point, vapour pressure, etc., are not available in the resources.Scientific Research Applications
Asymmetric Synthesis
This compound is utilized in asymmetric synthesis , which is a type of chemical synthesis that results in a specific enantiomer or diastereomer of a compound . The chiral nature of the compound allows for the creation of enantiomerically enriched products, which are crucial in the development of pharmaceuticals and biologically active molecules.
Buchwald-Hartwig Cross Coupling Reaction
It serves as a catalyst in the Buchwald-Hartwig cross coupling reaction . This reaction forms carbon-nitrogen bonds and is widely used in the synthesis of complex organic compounds, including pharmaceuticals, agrochemicals, and organic materials.
Heck Reaction
The compound is also used in the Heck reaction , which is a method to couple aryl halides with alkenes in the presence of a base . This reaction is valuable for constructing carbon-carbon bonds, an essential step in the synthesis of many organic molecules.
Hiyama Coupling
In Hiyama coupling processes, this compound acts as a catalyst to join two organic groups through silicon-carbon bonds . This coupling is particularly useful in the synthesis of complex organic architectures, including those found in natural products and pharmaceuticals.
Negishi Coupling
The compound finds application in Negishi coupling , which is another powerful tool for forming carbon-carbon bonds . It involves the reaction of organozinc compounds with organic halides and is employed in the synthesis of various organic compounds, including natural products and polymers.
Sonogashira Coupling
It is a catalyst in the Sonogashira coupling , a reaction used to form carbon-carbon bonds between an aryl or vinyl halide and a terminal alkyne . This reaction is instrumental in the construction of poly-ynes and other complex organic molecules.
Safety and Hazards
The compound is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
Mechanism of Action
Target of Action
It is known to be used as a ligand in various types of cross-coupling reactions .
Mode of Action
The compound acts as a ligand, facilitating the cross-coupling reactions . It binds to the metal catalyst, enhancing its reactivity and selectivity during the reaction .
Biochemical Pathways
The compound is involved in various types of cross-coupling reactions, including Buchwald-Hartwig, Suzuki-Miyaura, Stille, Sonogashira, Negishi, Hiyama, and Heck reactions . These reactions are crucial in the formation of carbon-carbon and carbon-heteroatom bonds, which are key steps in many biochemical pathways .
Pharmacokinetics
As a ligand used in cross-coupling reactions, its bioavailability would largely depend on the reaction conditions .
Result of Action
The compound facilitates the formation of carbon-carbon and carbon-heteroatom bonds through various types of cross-coupling reactions . This can lead to the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and materials .
properties
IUPAC Name |
dicyclohexyl-[2-sulfo-9-[3-(4-sulfophenyl)propyl]fluoren-9-yl]phosphanium;hydrogen sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H41O6PS2.H2O4S/c35-42(36,37)28-19-17-25(18-20-28)10-9-23-34(41(26-11-3-1-4-12-26)27-13-5-2-6-14-27)32-16-8-7-15-30(32)31-22-21-29(24-33(31)34)43(38,39)40;1-5(2,3)4/h7-8,15-22,24,26-27H,1-6,9-14,23H2,(H,35,36,37)(H,38,39,40);(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNJNDGZFLWQSEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)[PH+](C2CCCCC2)C3(C4=CC=CC=C4C5=C3C=C(C=C5)S(=O)(=O)O)CCCC6=CC=C(C=C6)S(=O)(=O)O.OS(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H43O10PS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
738.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dicyclohexyl-{2-sulfo-9-[3-(4-sulfo-phenyl)propyl]-9-fluorenyl}phosphonium-hydrogensulfate | |
CAS RN |
1039775-34-2 | |
| Record name | 9H-Fluorene-2-sulfonic acid, 9-(dicyclohexylphosphino)-9-[3-(4-sulfophenyl)propyl]-, sulfate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1039775-34-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1039775-34-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![[1,4'-Bipiperidine]-3-methanol](/img/structure/B1604201.png)







